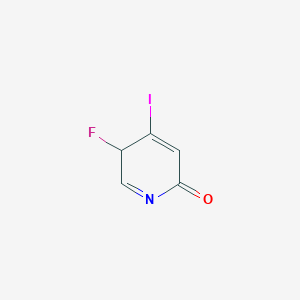

3-fluoro-4-iodo-3H-pyridin-6-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3FINO |

|---|---|

Molecular Weight |

238.99 g/mol |

IUPAC Name |

3-fluoro-4-iodo-3H-pyridin-6-one |

InChI |

InChI=1S/C5H3FINO/c6-3-2-8-5(9)1-4(3)7/h1-3H |

InChI Key |

QKLTZMWOTFBGRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)C=C(C1F)I |

Origin of Product |

United States |

Synthesis and Characterization of 3 Fluoro 4 Iodo 2 1h Pyridone

The preparation of 3-fluoro-4-iodo-2(1H)-pyridone can be approached through multi-step synthetic sequences, often starting from readily available pyridine (B92270) derivatives. A plausible route involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction to introduce the iodine and fluorine substituents.

While specific literature detailing the complete spectroscopic and crystallographic analysis of 3-fluoro-4-iodo-2(1H)-pyridone is not extensively available, its characterization would rely on standard analytical techniques.

Table 1: Expected Analytical Data for 3-Fluoro-4-iodo-2(1H)-pyridone

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridinone ring, with coupling patterns influenced by the fluorine atom. The N-H proton would likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridinone ring, with the carbon atoms attached to fluorine and iodine showing characteristic chemical shifts and C-F coupling. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |

| IR Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations of the pyridinone ring, as well as C-F and C-I bond vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₅H₃FINO, MW: 238.99 g/mol ), along with characteristic fragmentation patterns. |

| X-ray Crystallography | Would provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. |

Reactivity and Synthetic Applications

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 4-position is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the iodo-pyridinone with boronic acids or their esters. This reaction is a powerful tool for synthesizing 4-aryl or 4-vinyl substituted 3-fluoropyridinones.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3-Fluoro-4-iodo-2(1H)-pyridone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3-Fluoro-4-phenyl-2(1H)-pyridone |

The Sonogashira coupling allows for the introduction of alkyne moieties at the 4-position, leading to the formation of 4-alkynyl-3-fluoropyridinones. These products can serve as precursors for more complex heterocyclic systems. wikipedia.org

Table 3: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| 3-Fluoro-4-iodo-2(1H)-pyridone | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 3-Fluoro-4-(phenylethynyl)-2(1H)-pyridone |

The Buchwald-Hartwig amination provides a route to synthesize 4-amino-3-fluoropyridinones by coupling the iodo-pyridinone with various primary or secondary amines. This reaction is crucial for introducing nitrogen-containing functionalities. libretexts.orgwikipedia.org

Table 4: Representative Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 3-Fluoro-4-iodo-2(1H)-pyridone | Aniline | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 3-Fluoro-4-(phenylamino)-2(1H)-pyridone |

N-Functionalization Reactions

The nitrogen atom of the pyridinone ring can be functionalized through various reactions, such as alkylation, acylation, and arylation, further expanding the molecular diversity that can be achieved from this scaffold.

N-alkylation can be achieved by treating the pyridinone with an alkyl halide in the presence of a base. This modification can be used to introduce various alkyl groups, which can influence the compound's solubility and biological properties.

Table 5: Representative N-Alkylation Reaction

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Fluoro-4-iodo-2(1H)-pyridone | Methyl iodide | K₂CO₃ | DMF | 3-Fluoro-4-iodo-1-methyl-2(1H)-pyridone |

Conclusion

Retrosynthetic Analysis of the this compound Core

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The carbon-iodine and carbon-fluorine bonds are key sites for disconnection, as is the pyridinone ring itself. One approach would involve the initial formation of a pyridinone ring, followed by sequential halogenation. Alternatively, a pre-halogenated acyclic precursor could undergo cyclization to form the target molecule. The challenge lies in the regioselective introduction of the iodine and fluorine atoms at the C4 and C3 positions, respectively, while also constructing the pyridin-6-one scaffold.

Classical and Modern Approaches to Constructing Halogenated Pyridinone Rings

The construction of halogenated pyridinone rings can be achieved through two primary strategies: the halogenation of a pre-formed pyridinone or pyridine (B92270) precursor, or the cyclization of appropriately substituted acyclic precursors. nih.gov

Regioselective Halogenation Strategies for Pyridine and Pyridinone Precursors

The direct halogenation of pyridines and pyridinones is a fundamental approach to introducing halogen atoms onto the heterocyclic ring. nih.govchemrxiv.org However, achieving high regioselectivity can be challenging due to the electronic nature of the pyridine ring. acs.org

Electrophilic Aromatic Substitution: Pyridine halogenation through electrophilic aromatic substitution often requires harsh conditions, such as the use of elemental halogens with strong acids, due to the electron-deficient nature of the pyridine ring. chemrxiv.org These reactions can sometimes lead to mixtures of regioisomers. nih.gov

Halogenation of Pyridine N-Oxides: A highly effective method for achieving regioselective halogenation involves the use of pyridine N-oxides. acs.orgnih.gov This strategy provides a practical route to various 2-halo-substituted pyridines under mild conditions. acs.orgnih.gov For instance, N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be effective for the regioselective monobromination of activated pyridines like 2- and 4-aminopyridines. thieme-connect.com

Ring-Opening/Ring-Closing Strategy: A novel approach involves a ring-opening, halogenation, and ring-closing sequence. nih.gov This method transforms the pyridine into a more reactive acyclic intermediate, allowing for highly regioselective halogenation under mild conditions before reforming the pyridine ring. nih.gov

Designed Phosphine (B1218219) Reagents: Custom-designed phosphine reagents can be used to install a phosphonium (B103445) salt at the 4-position of pyridines, which can then be displaced by a halide nucleophile. acs.orgnih.gov This method is applicable to a broad range of unactivated pyridines. acs.orgnih.gov

| Reagent/Method | Substrate | Position of Halogenation | Conditions | Reference |

| N-Halosuccinimides | 4H-pyrido[1,2-a]pyrimidin-4-one | 3-position | Not specified | clockss.org |

| POCl3 | Pyridine N-oxide | 2-position | 2,6-lutidine, CH2Cl2, 0 °C | acs.org |

| N-Bromosuccinimide (NBS) | Activated Pyridines | Varies (e.g., 5-position for 2-hydroxy pyridines) | Acetonitrile | thieme-connect.com |

| Zincke Imine Intermediates | Pyridine | 3-position | Mild conditions | nih.gov |

| Designed Phosphine Reagents | Unactivated Pyridines | 4-position | Varies (e.g., LiI, TfOH for iodination) | acs.org |

Ring-Closing Reactions for Pyridinone Formation from Acyclic or Simpler Cyclic Precursors

Ring-closing reactions, also known as ring-forming reactions, are a cornerstone of heterocyclic synthesis, allowing for the construction of the pyridinone ring from simpler, more readily available starting materials. wikipedia.org

The condensation of carbonyl compounds is a widely used strategy for constructing pyridinone rings. nih.gov For example, a one-pot synthesis of 2-(1H)-pyridinone can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, using L-proline as a catalyst. nih.gov Another example involves the conversion of ethyl acetoacetate (B1235776) in aqueous ammonia (B1221849) to an imino ester, which then undergoes condensation with diethyl malonate to yield a pyridinone derivative. nih.gov

The cyclization of amino-substituted heterocycles provides another route to pyridinone systems. For instance, halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized through the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates. clockss.org These precursors are prepared from 2-aminopyridines and in situ formed isopropylidene methoxymethylenemalonate. clockss.org

Introduction of Fluorine Substituents (e.g., electrophilic fluorination, nucleophilic fluorination)

The introduction of fluorine into organic molecules is of great interest in medicinal chemistry. Both electrophilic and nucleophilic fluorination methods are employed. alfa-chemistry.com

Electrophilic Fluorination: This method involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are commonly used due to their stability and safety. alfa-chemistry.comwikipedia.org Electrophilic fluorination is particularly useful for the late-stage functionalization of complex molecules. alfa-chemistry.com A notable example is the site-selective fluorination of pyridines and diazines adjacent to the nitrogen atom using silver(II) fluoride (B91410). nih.gov

Nucleophilic Fluorination: This approach utilizes a nucleophilic fluoride source (F-) to displace a leaving group or add to an unsaturated system. alfa-chemistry.com While cost-effective, inorganic fluorides like potassium fluoride (KF) can be highly basic. alfa-chemistry.com Nucleophilic aromatic substitution (SNAr) is a key reaction in this category, often used to introduce fluorine into heteroaromatic rings. acs.org For example, fluorination of pyridine N-oxides can be achieved, followed by further transformations. nih.gov

A photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate, provides a novel route to diversely substituted 3-fluoropyridines. organic-chemistry.orgacs.org

| Fluorination Method | Reagent Type | Common Reagents | Key Features | Reference |

| Electrophilic Fluorination | N-F Reagents | Selectfluor®, NFSI, AgF2 | High selectivity, suitable for late-stage functionalization | alfa-chemistry.comwikipedia.orgnih.gov |

| Nucleophilic Fluorination | Fluoride Source (F-) | KF, CsF, TBAF | Cost-effective, suitable for large-scale processes | alfa-chemistry.comnih.gov |

| Photoredox Catalysis | α,α-difluoro-β-iodoketones | fac-Ir(ppy)3 | Mild conditions, one-pot procedure | organic-chemistry.orgacs.org |

Synthetic Strategies for this compound and its Analogs

The synthesis of halogenated pyridinones, such as this compound, is a topic of significant interest in medicinal and materials chemistry due to the unique properties conferred by the halogen substituents. This article delves into the synthetic methodologies for this specific compound and its related halogenated pyridinone derivatives, focusing on the introduction of iodine and subsequent functionalization through advanced synthetic techniques.

4 Introduction of Iodine Substituents

The introduction of an iodine substituent onto a pyridinone ring is a key step in the synthesis of compounds like this compound. This can be achieved through several methods, most notably electrophilic iodination and metalation followed by quenching with an iodine source.

Electrophilic Iodination:

Direct C-H iodination of pyridinones can be accomplished using various electrophilic iodinating agents. A radical-based direct C-H iodination protocol has been developed for a range of nitrogen-containing heterocycles, including pyridones. rsc.org This method can lead to iodination at the C3 and C5 positions of the pyridone ring. rsc.org The reaction conditions are generally mild, and the scope of the method has been demonstrated for both electron-rich and electron-poor heteroaromatic systems. rsc.org

Metalation Followed by Iodination:

Another powerful strategy for the regioselective introduction of iodine is through a metalation-deprotonation sequence followed by quenching with an electrophilic iodine source, such as molecular iodine (I₂). This approach is particularly useful for pyridines and related heterocycles where direct electrophilic substitution might lack regioselectivity or require harsh conditions. For instance, halopyridines can be lithiated at low temperatures, and subsequent quenching with iodine can yield iodo-substituted pyridines. rsc.org A similar strategy can be envisioned for fluorinated pyridinones, where a strong base would deprotonate a specific position, followed by the introduction of iodine. A procedure for the synthesis of 3-fluoro-4-iodopicolinonitrile involves the deprotonation of 3-fluoropicolinonitrile with lithium diisopropylamide (LDA) at -78°C, followed by the addition of iodine to yield the desired product. ambeed.com

Computational and Theoretical Investigations of 3 Fluoro 4 Iodo 3h Pyridin 6 One

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. nih.gov For 3-fluoro-4-iodo-3H-pyridin-6-one, DFT calculations are employed to predict its ground state geometry, including bond lengths, bond angles, and dihedral angles. These calculations can be performed using various functionals, such as B3LYP, with different basis sets to achieve the desired level of accuracy. The resulting optimized geometry provides a foundational understanding of the molecule's three-dimensional shape.

The electronic structure, also elucidated by DFT, reveals the distribution of electrons within the molecule. This information is critical for understanding the molecule's chemical behavior, including its reactivity and spectroscopic properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for structure verification and analysis.

Vibrational Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be correlated with the peaks in an experimental IR spectrum. This analysis helps in identifying the functional groups present in the molecule and confirming its structure. For this compound, characteristic vibrational frequencies would be expected for the C=O, C-F, and C-I bonds, as well as the vibrations of the pyridinone ring.

Quantum Chemical Descriptors and Reactivity Indices (e.g., HOMO-LUMO energies, molecular electrostatic potential maps, atomic charges)

Quantum chemical descriptors derived from DFT calculations offer valuable insights into the reactivity of this compound.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atom and regions near the carbon atoms, indicating their electrophilic character.

Atomic Charges: The distribution of atomic charges within the molecule, calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides further detail on the electronic environment of each atom. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack.

Solvation Effects on Molecular Structure and Reactivity Profiles

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the molecular structure and reactivity of this compound. These calculations can reveal how the solvent affects the molecule's conformational preferences, electronic properties, and reaction pathways. For instance, a polar solvent might stabilize charged intermediates or transition states, thereby altering the kinetics and thermodynamics of a reaction.

Conformational Analysis and Tautomeric Preference Studies

Conformational Analysis: Molecules with rotatable bonds can exist in different conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. For molecules containing fluorine, the introduction of the fluorine atom can significantly influence the conformational preferences. mdpi.comsemanticscholar.org In the case of this compound, computational methods can be used to explore the potential energy surface and identify the most stable conformations.

Tautomeric Preference: Pyridinones can exist in tautomeric forms, such as the keto and enol forms. nih.gov Computational studies can predict the relative stabilities of these tautomers, providing insight into which form is likely to predominate under different conditions. For this compound, the equilibrium between the 3H-pyridin-6-one (keto) form and its corresponding pyridin-6-ol (enol) tautomer can be investigated. The relative energies of these tautomers can be calculated to determine the favored isomer.

Reaction Mechanism Studies and Transition State Determination

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. For this compound, theoretical studies could be used to investigate various reactions, such as nucleophilic substitution or cross-coupling reactions. ossila.com Determining the structures and energies of transition states allows for the calculation of activation barriers, providing insights into the reaction kinetics. acs.org

Investigation of Noncovalent Interactions in Pyridinone Systems

Noncovalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the structure and properties of molecular systems. nih.govnih.govspbu.ruyoutube.com In pyridinone systems, these interactions can influence crystal packing, molecular recognition, and biological activity. For this compound, the presence of fluorine and iodine atoms allows for the formation of halogen bonds. nih.gov The aromatic ring can also participate in π-π stacking interactions. Computational methods can be used to identify and quantify these noncovalent interactions, providing a deeper understanding of the intermolecular forces at play.

Applications of 3 Fluoro 4 Iodo 3h Pyridin 6 One in Chemical Synthesis and Bioisosteric Design

3-Fluoro-4-iodo-3H-pyridin-6-one as a Versatile Molecular Building Block

The reactivity of this compound is defined by its distinct functional groups. The iodine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, the fluorine atom modulates the electronic properties of the ring, and the pyridinone scaffold itself can participate in various cyclization and functionalization reactions. This trifecta of reactivity makes it an attractive starting material for constructing sophisticated molecular frameworks.

The structure of this compound is primed for the synthesis of fused heterocyclic systems that are prevalent in pharmacologically active compounds.

β-Carbolines: The closely related compound, 3-fluoro-4-iodopyridine, is a known key building block in the synthesis of β-carbolines, a class of indole (B1671886) alkaloids with a wide range of biological activities, including anticancer and neuroprotective effects. ossila.com The synthesis often involves a Suzuki coupling reaction at the 4-position (iodine) followed by further manipulations and cyclization to form the tricyclic β-carboline core. ossila.com Given this precedent, this compound can be envisioned as a precursor for novel, oxygenated β-carboline analogues, where the pyridinone ring introduces additional opportunities for hydrogen bonding and modulation of physicochemical properties.

Pyrazolo[3,4-b]pyridines: This class of compounds has garnered significant interest from medicinal chemists due to its structural similarity to purine (B94841) bases and its wide range of biological activities. researchgate.netmdpi.com A common synthetic route to pyrazolo[3,4-b]pyridin-6-ones involves the condensation reaction between a pyridone and a substituted hydrazine (B178648). researchgate.net The this compound scaffold is an ideal substrate for this transformation. The reaction with a hydrazine would lead to the formation of the pyrazole (B372694) ring fused to the pyridinone, yielding a 3-iodo-substituted 1H-pyrazolo[3,4-b]pyridin-6-one. The iodine atom remains as a reactive handle for subsequent diversification, for instance, in the development of novel kinase inhibitors. nih.govnih.gov

A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds. The dihalogenated heterocyclic building block, 3-fluoro-4-iodopyridine, is frequently used as such a scaffold for generating active pharmaceutical ingredients (APIs). ossila.com Similarly, this compound provides multiple vectors for chemical modification, making it a highly adaptable scaffold for building complex molecules. The iodine atom allows for the introduction of aryl, alkyl, or other groups via cross-coupling, while the pyridinone nitrogen and carbonyl group can be involved in further reactions or targeted interactions.

The creation of diverse chemical libraries is a cornerstone of modern drug discovery. The inclusion of both fluorine and iodine in the this compound scaffold provides a dual advantage for library synthesis.

Fluorinated Scaffolds: Fluorine-containing heterocycles are a prominent feature of many modern pharmaceuticals. mdpi.com The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. nih.gov By using this compound as a starting point, chemists can ensure the resulting library is enriched with this "magic atom," potentially improving the pharmacokinetic profiles of the synthesized compounds. mdpi.comnih.gov

Iodinated Scaffolds for Diversification: The carbon-iodine bond is significantly weaker than carbon-fluorine, carbon-chlorine, or carbon-bromine bonds, making it highly reactive in cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the efficient and modular attachment of a wide array of chemical fragments to the 4-position of the pyridinone ring, rapidly generating a diverse library of compounds from a single, advanced intermediate. ossila.com

Exploration in Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a fundamental tool in medicinal chemistry. The unique combination of a fluorine atom and a pyridinone ring in this compound makes it an intriguing scaffold for developing novel bioisosteres.

Fluorine Moiety: The substitution of a hydrogen atom with fluorine can have profound, albeit predictable, effects on a molecule's properties. nih.gov It is highly electronegative, yet its small size minimizes steric hindrance. benthamscience.com Its introduction is a well-established strategy to block metabolically labile sites, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thus enhancing metabolic stability and prolonging a drug's half-life. nih.govnih.gov Furthermore, fluorine can modulate the acidity (pKa) of nearby functional groups and alter the lipophilicity of the molecule, which in turn affects its absorption, distribution, and receptor binding affinity. nih.govbenthamscience.com

Interactive Table: Influence of Fluorine Substitution on Drug Properties

| Property Affected | Consequence of Fluorine Substitution | Supporting Citations |

| Metabolic Stability | Increased due to the high strength of the C-F bond, blocking metabolic oxidation. | nih.gov, nih.gov |

| Lipophilicity | Generally increased, which can enhance membrane permeability and absorption. | nih.gov, nih.gov, mdpi.com |

| pKa | Modulated (typically lowered) for adjacent functional groups due to strong electron-withdrawing effects. | nih.gov, nih.gov |

| Binding Affinity | Can be enhanced through favorable electrostatic and hydrogen-bonding interactions. | benthamscience.com |

| Membrane Permeability | Often improved, facilitating passage through biological membranes. | nih.gov |

Pyridinone Moiety: The pyridinone ring system, particularly in its 3-hydroxy-4-pyridinone tautomeric form, is a key structural motif in various biologically active compounds. nih.gov This scaffold's contribution to physicochemical properties is significant. Its pKa values and distribution coefficients are critical determinants of its behavior in biological systems. For example, 3-hydroxy-4(1H)-pyridinones are known for their ability to chelate metal ions like iron, a property directly linked to their electronic structure and hydrogen bonding capacity. nih.gov Incorporating this moiety can therefore influence a compound's solubility, polarity, and potential for specific interactions with metalloenzymes.

Hydrogen bonds are critical for molecular recognition at biological targets. The structure of this compound offers multiple sites for engineering specific hydrogen bonding patterns. The pyridinone ring contains a hydrogen bond acceptor (the carbonyl oxygen) and, in its tautomeric form, a hydrogen bond donor (the N-H or O-H group). nih.gov The fluorine atom, while a weak hydrogen bond acceptor, can participate in crucial interactions with protein backbones or side chains. benthamscience.comnih.gov This allows for the design of novel scaffolds where the directionality and strength of hydrogen bonds can be precisely controlled, leading to improved binding affinity and selectivity for the target receptor. The study of hydrogen bonding in related fluorinated and iodinated structures confirms the importance of these atoms in defining the supramolecular assembly and interactions of the molecule. researchgate.net

Influence of Fluorine and Iodine on Conformational Preferences and Molecular Interactions

The three-dimensional shape of a molecule and its capacity for non-covalent interactions are critical determinants of its biological activity and material properties. In this compound, the fluorine and iodine atoms exert profound and distinct electronic and steric influences on the pyridinone ring, governing its conformational behavior and interaction landscape.

The introduction of a fluorine atom at the C3 position significantly impacts the molecule's properties. Fluorine is the most electronegative element, making the C-F bond the most polar in organic chemistry. nih.gov This high electronegativity induces a strong dipole moment and can alter the acidity (pKa) of nearby functional groups through inductive effects. nih.gov Furthermore, fluorine substitution can block sites susceptible to metabolic oxidation, enhancing the pharmacokinetic profile of a drug candidate. nih.gov While fluorine's steric footprint is minimal, comparable to a hydrogen atom, its electronic effects can dictate conformational preferences. nih.gov These effects arise from electrostatic and hyperconjugative interactions, which can stabilize specific rotamers or ring conformations. researchgate.netrsc.org

The iodine atom at the C4 position introduces a different set of properties, primarily driven by its large size and high polarizability. A key interaction enabled by iodine is the halogen bond (XB), a non-covalent interaction between the electrophilic region on the halogen atom (known as a σ-hole) and a Lewis base. acs.org The strength of a halogen bond increases with the polarizability of the halogen, making iodine a potent halogen bond donor. acs.org The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine and the pyridinone carbonyl group, enhances the positive electrostatic potential of the σ-hole on the iodine, strengthening its halogen bonding capability. nih.govacs.orgnih.gov Studies on halogenated pyridinium (B92312) cations have shown that iodo-substituted rings reliably form halogen bonds, highlighting the importance of this interaction in molecular recognition. nih.govacs.org Therefore, the iodine at the C4 position can form strong, directional interactions with electron donors like carbonyl oxygens, amino acid side chains in a protein binding pocket, or other heteroatoms. acs.org

The combined presence of fluorine and iodine creates a unique electronic environment on the pyridinone ring. The electron-withdrawing nature of both halogens and the carbonyl group modulates the electron density of the entire system. This influences not only the potential for halogen bonding but also other non-covalent interactions like hydrogen bonding (involving the N-H and C=O groups) and π-stacking. The substitution pattern affects the optimal geometries for these interactions, creating a finely-tuned molecular scaffold for specific recognition events. nih.gov

Applications in Isotope Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of molecules through chemical or biological systems, providing detailed insights into reaction mechanisms and metabolic pathways. nih.gov The structure of this compound is exceptionally well-suited for such studies, as both the iodine and fluorine atoms can be replaced with their respective radioactive isotopes for use in advanced imaging techniques like Positron Emission Tomography (PET).

The iodine atom at the C4 position can be readily substituted with a radioactive isotope of iodine. Of particular interest is Iodine-124 (¹²⁴I), a positron-emitting radionuclide with a half-life of 4.18 days. nih.gov This relatively long half-life is ideal for studying the pharmacokinetics of larger molecules or biological processes that occur over several days, such as the localization of antibody-drug conjugates in tumors. nih.gov The well-established methodologies for radioiodination, which can be either direct (using oxidizing agents) or indirect (using prosthetic groups), allow for the efficient incorporation of ¹²⁴I into the pyridinone scaffold. nih.gov The resulting ¹²⁴I-labeled molecule can be used as a PET tracer to non-invasively and quantitatively track its distribution, target engagement, and clearance in vivo.

Similarly, the fluorine atom at the C3 position provides a site for labeling with Fluorine-18 (¹⁸F), the most commonly used radionuclide for PET imaging. nih.gov ¹⁸F has a convenient half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging. nih.govnih.gov The introduction of ¹⁸F onto a heteroaromatic ring like pyridinone is typically achieved via nucleophilic substitution, where a precursor molecule with a suitable leaving group (e.g., nitro, trimethylammonium) at the C3 position is treated with [¹⁸F]fluoride. nih.gov Alternatively, isotopic exchange methods, where a non-radioactive ¹⁹F atom is swapped for an ¹⁸F atom, can be employed under specific conditions. youtube.comfrontiersin.org Once synthesized, the ¹⁸F-labeled 4-iodo-3H-pyridin-6-one derivative can be used to investigate rapid biological processes, such as receptor-ligand binding kinetics or enzyme activity.

| Isotope | Half-life | Decay Mode | Max. Positron Energy (MeV) | Primary Application |

| ¹⁸F | 109.8 minutes | β+ (97%) | 0.634 | High-resolution PET imaging of rapid processes. nih.gov |

| ¹²⁴I | 4.18 days | β+ (23%) | 2.138 | PET imaging of slower biological processes (e.g., antibody tracking). nih.gov |

This interactive table summarizes the properties of key isotopes relevant for labeling this compound.

Catalytic and Organocatalytic Applications of Pyridinone Derivatives

While this compound itself is not primarily studied as a catalyst, the pyridinone scaffold is a versatile building block in the design of novel catalysts and organocatalysts. nih.govfrontiersin.org The ability of the pyridinone ring to act as both a hydrogen bond donor (N-H) and acceptor (C=O), coupled with its tunable electronic properties through substitution, makes it an attractive motif for creating specific catalytic environments. nih.gov

Pyridinone derivatives have been incorporated into various catalytic systems. In organocatalysis, which uses small organic molecules to accelerate chemical reactions, pyridinone-containing structures can serve as scaffolds for chiral catalysts. For example, prolinamide catalysts featuring pyridyl groups have been used in asymmetric aldol (B89426) reactions, where the pyridine (B92270) nitrogen can participate in hydrogen bonding and π-π stacking to control the stereochemical outcome. nih.gov The pyridinone ring, with its defined geometry and hydrogen bonding capabilities, can be used to create a chiral pocket that selectively binds substrates and facilitates enantioselective transformations.

In the realm of metal-based catalysis, pyridinone derivatives can function as ligands that coordinate with a metal center. The nitrogen and oxygen atoms of the pyridinone ring can chelate to a metal, influencing its reactivity and selectivity. Pyridine itself is a common ligand in coordination chemistry used in catalytic processes like hydrogenation. youtube.com By extension, functionalized pyridinone ligands can be designed to create bespoke metal complexes for a wide range of catalytic applications, from cross-coupling reactions to oxidation and reduction processes. The electronic properties of the pyridinone can be fine-tuned through substituents (like fluorine and iodine) to modulate the electron density at the metal center, thereby controlling its catalytic activity.

Furthermore, the structural features of pyridinones make them excellent candidates for biomimetic catalysis, where catalysts are designed to mimic the function of natural enzymes. The ability of the pyridinone core to serve as a bioisostere for peptide bonds and to form specific hydrogen bond networks is leveraged in the design of kinase inhibitors and other biologically active molecules. nih.gov This same principle can be applied to create enzyme mimics that catalyze reactions with high specificity and efficiency under mild conditions.

Conclusion and Future Research Directions

Summary of Key Contributions to 3-Fluoro-4-iodo-3H-pyridin-6-one Chemistry

While direct research specifically on "this compound" is limited in publicly available literature, we can infer its chemical context and potential based on the chemistry of related fluorinated and iodinated pyridines and pyridinones. The core structure combines a fluorine atom, known to enhance metabolic stability and modify basicity, with an iodine atom, a versatile handle for further chemical transformations. acs.org

Key contributions to the broader field that are relevant to this compound include:

Synthesis of Fluorinated Pyridines: Methodologies for introducing fluorine into the pyridine (B92270) ring are crucial. These include nucleophilic aromatic substitution reactions, often on activated precursors like nitropyridines or their N-oxides, and more recent developments using reagents like iodonium (B1229267) salts. acs.orgnih.gov For instance, the synthesis of 3-fluoropyridines has been achieved through photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.org

Iodination of Pyridines: The introduction of iodine can be accomplished through various methods, including electrophilic iodination and halogen dance reactions, where a halogen atom migrates to a different position on the ring under basic conditions. clockss.orgresearchgate.net This allows for the synthesis of specific regioisomers that might not be accessible through direct substitution.

Chemistry of Pyridinones: The pyridinone scaffold itself is a key pharmacophore found in numerous biologically active molecules. frontiersin.orgnih.gov Its synthesis and functionalization are well-established, providing a foundation for creating complex derivatives. frontiersin.org

Unresolved Challenges and Promising Avenues in Pyridinone Synthesis and Functionalization

The synthesis and functionalization of pyridinones, especially polysubstituted and specifically halogenated ones, present ongoing challenges and exciting opportunities.

Unresolved Challenges:

Regioselectivity: Controlling the precise placement of multiple different halogen substituents on the pyridinone ring can be difficult. Achieving specific isomers like this compound would require carefully designed synthetic routes.

Harsh Reaction Conditions: Some traditional methods for halogenation or functionalization require harsh conditions, which can be incompatible with sensitive functional groups on the pyridinone core.

Scalability: Laboratory-scale syntheses may not be readily scalable for industrial applications, requiring the development of more efficient and robust processes.

Promising Avenues:

Transition Metal Catalysis: Cross-coupling reactions catalyzed by transition metals (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) offer powerful tools for the late-stage functionalization of iodinated pyridinones. ossila.com The iodine atom in this compound would be an excellent substrate for such reactions.

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy for creating complex molecules efficiently. Developing methods for the selective C-H functionalization of fluorinated pyridinones would open up new avenues for derivatization.

Flow Chemistry: The use of microreactor technology can offer better control over reaction parameters, improve safety, and facilitate the scaling up of challenging reactions.

Emerging Trends in Halogenated Heterocycle Chemistry

The chemistry of halogenated heterocycles is a dynamic field with several emerging trends that are relevant to the study of compounds like this compound.

Organocatalysis: The use of small organic molecules as catalysts is a growing area, offering an alternative to metal-based catalysts and often providing unique reactivity and selectivity.

Photoredox Catalysis: This technique uses light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods. It has been successfully applied to the synthesis of fluorinated pyridines. acs.org

Halogen Dance Reactions: The controlled migration of halogens on heterocyclic rings continues to be a valuable tool for accessing novel substitution patterns that would be challenging to obtain through other means. clockss.orgresearchgate.net

Hypervalent Iodine Reagents: These compounds are versatile and environmentally friendly reagents for various transformations, including fluorination and other functionalizations. nih.gov

Prospects for Expanding the Utility of this compound in Chemical Research

The unique combination of a fluorine and an iodine atom on the pyridinone scaffold of this compound suggests several promising avenues for its application in chemical research.

Medicinal Chemistry: The pyridinone core is a privileged scaffold in drug discovery. frontiersin.orgnih.gov The fluorine atom can enhance drug-like properties, while the iodine atom serves as a versatile point for diversification, allowing for the synthesis of libraries of compounds for biological screening.

Probe Development: The iodine atom can be replaced with a radiolabel (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in single-photon emission computed tomography (SPECT) or with other imaging moieties for the development of chemical probes to study biological processes.

Materials Science: Halogenated organic compounds can exhibit interesting electronic and photophysical properties. This compound could serve as a building block for novel organic materials with potential applications in electronics or optics.

Synergistic Opportunities in Experimental and Computational Studies of Pyridinones

The combination of experimental and computational approaches offers a powerful strategy for advancing the understanding and application of pyridinones.

Reaction Mechanism Elucidation: Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the mechanisms of pyridinone synthesis and functionalization reactions. researchgate.netrsc.orgnih.gov This understanding can help in optimizing reaction conditions and predicting the outcomes of new transformations.

Structure-Property Relationship: Computational modeling can be used to predict the physicochemical properties of novel pyridinone derivatives, such as their solubility, lipophilicity, and electronic properties. acs.org This can guide the design of molecules with desired characteristics.

Virtual Screening: In drug discovery, computational docking studies can be used to predict the binding of pyridinone-based ligands to biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.govacs.org The synergy between in silico screening and experimental validation can significantly accelerate the drug discovery process.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-fluoro-4-iodo-3H-pyridin-6-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation or nucleophilic substitution reactions. For example, describes the synthesis of structurally similar pyridinones using methods C and D, achieving yields of 23–67% under controlled conditions (e.g., temperature, solvent polarity, and catalyst selection). Key steps include protecting group strategies for regioselective iodination and fluorination. Optimizing stoichiometry (e.g., iodine equivalents) and reaction time minimizes side products like over-halogenated derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorine environments (e.g., coupling constants for vicinal substituents), while and NMR resolve aromatic proton and carbon signals, as demonstrated in for analogous pyridinones .

- X-Ray Crystallography : Used to confirm regiochemistry and hydrogen-bonding patterns. highlights disorder challenges in pyridazinone analogs, requiring high-resolution data (mean C–C bond deviation: 0.004 Å) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks, with isotopic patterns confirming iodine presence.

Q. How does the electronic nature of iodine influence reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Its strong electron-withdrawing effect activates the pyridinone ring toward nucleophilic attack. notes that Pd-catalyzed coupling of iodo-pyridinones with aryl boronic acids requires inert atmospheres and ligands like Pd(PPh) to prevent dehalogenation .

Advanced Research Questions

Q. What strategies address conflicting crystallographic data between experimental and computational models for this compound?

- Methodological Answer : Discrepancies may arise from dynamic disorder or solvent effects. resolves such issues by refining occupancy parameters and using restraints in software like SHELXL. Pair distribution function (PDF) analysis or variable-temperature XRD can validate static vs. dynamic disorder . For computational models, hybrid DFT (e.g., B3LYP/6-311+G(d,p)) optimizes geometry, with RMSD < 0.1 Å indicating reliable agreement .

Q. How can researchers evaluate the acute toxicity of this compound in preclinical models?

- Methodological Answer : outlines protocols for acute toxicity testing in rodents (e.g., OECD 423 guidelines):

- Administer graded doses (10–300 mg/kg) via oral gavage to Sprague-Dawley rats.

- Monitor mortality, body weight, and organ histopathology over 14 days.

- Calculate LD using probit analysis (GraphPad Prism).

- Compare results to structurally related compounds (e.g., 4-trifluoromethyl analogs) to identify toxicity trends .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., p38 MAP kinase). references selective inhibitors like SB-202190, guiding pose selection .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSF analysis identifies flexible regions in the ligand-receptor complex.

- QSAR Modeling : Train models on fluorinated pyridinone datasets to correlate substituents (e.g., iodine position) with IC values .

Critical Analysis of Contradictions

- Halogenation Regioselectivity : reports higher iodination yields at the 4-position compared to 2-position in pyridinones, conflicting with older methods in . This discrepancy may arise from solvent polarity (DMF vs. CHCl), which stabilizes transition states differently .

- Toxicity vs. Bioactivity : While identifies low acute toxicity in rodents, notes kinase inhibition risks. Researchers must balance therapeutic potential with dose-dependent effects using species-specific metabolic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.